molecular formula C11H12N2 B7806940 Naphthalen-1-ylmethyl-hydrazine CAS No. 51421-38-6

Naphthalen-1-ylmethyl-hydrazine

Cat. No.: B7806940
CAS No.: 51421-38-6
M. Wt: 172.23 g/mol
InChI Key: ZCHQLJHNQLLRNW-UHFFFAOYSA-N
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Description

Contextual Significance within Hydrazine (B178648) and Naphthalene (B1677914) Chemistry

The significance of Naphthalen-1-ylmethyl-hydrazine lies at the intersection of naphthalene and hydrazine chemistry. Naphthalene, a bicyclic aromatic hydrocarbon, is a common constituent in many biologically active compounds, contributing to their lipophilicity and potential for π-π stacking interactions with biological targets. nih.gov Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.netijpsjournal.com

Hydrazine and its derivatives are highly reactive nucleophiles and are fundamental building blocks in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. The hydrazine moiety is a key pharmacophore in several established drugs. The combination of these two functionalities in this compound creates a molecule with inherent potential for the generation of complex and biologically relevant structures.

Overview of its Role as a Synthetic Intermediate and Molecular Scaffold

This compound serves as a crucial synthetic intermediate, primarily in the construction of various heterocyclic rings. The terminal nitrogen of the hydrazine group readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazones. These hydrazones can then be cyclized to afford a variety of heterocyclic systems, including pyrazoles, pyridazines, and triazoles. nih.gov

The general synthetic utility is often initiated through the reaction of 1-naphthaldehyde (B104281) with hydrazine hydrate (B1144303), which can be performed efficiently under microwave irradiation, significantly reducing reaction times compared to conventional heating methods. This initial step opens the door to a multitude of further chemical transformations, establishing this compound as a versatile molecular scaffold.

Current Research Landscape and Key Areas of Investigation

The current research landscape involving this compound is predominantly focused on its application as a precursor for the synthesis of novel bioactive molecules. Key areas of investigation include:

Antimicrobial Agents: A significant body of research explores the synthesis of derivatives of this compound as potential antimicrobial agents. Studies have shown that Schiff bases and other derivatives exhibit activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Although some studies suggest that indole-hydrazine derivatives may exhibit more potent antibacterial activity, the naphthalene scaffold remains an area of active investigation. researchgate.net

Anticancer Agents: The naphthalene moiety is a well-established pharmacophore in the design of anticancer drugs. nih.govresearchgate.netacgpubs.org Consequently, derivatives of this compound are being explored for their potential as antineoplastic agents. Research has demonstrated that naphthalene-substituted triazoles and other heterocyclic systems derived from this scaffold can exhibit significant cytotoxic activity against various cancer cell lines. nih.govmdpi.com

Enzyme Inhibitors: The structural features of this compound derivatives make them suitable candidates for targeting specific enzymes. Research has been conducted on their potential as inhibitors of enzymes such as acetylcholinesterase, which is relevant in the context of Alzheimer's disease.

Synthesis of Novel Heterocycles: The development of efficient and regioselective methods for the synthesis of complex heterocyclic systems using this compound as a starting material is an ongoing area of interest in organic synthesis. The synthesis of pyrazole (B372694) derivatives, a class of compounds with a broad spectrum of biological activities, is a notable example. nih.govmdpi.compharmajournal.netnih.gov

Properties

IUPAC Name

naphthalen-1-ylmethylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-13-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,13H,8,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHQLJHNQLLRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201303592
Record name (1-Naphthalenylmethyl)hydrazine
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Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51421-38-6
Record name (1-Naphthalenylmethyl)hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51421-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Naphthalenylmethyl)hydrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Derivatization Chemistry of Naphthalen 1 Ylmethyl Hydrazine Derivatives

Cycloaddition and Cyclization Reactions to Form Heterocyclic Systems

The hydrazide functional group is a key building block for synthesizing various five-membered heterocycles. Through reactions with appropriate one or two-carbon electrophilic synthons, derivatives of naphthalen-1-ylmethyl-hydrazine can be readily converted into stable aromatic ring systems like triazoles, oxadiazoles, and thiadiazoles.

The synthesis of 1,2,4-triazole-3-thione derivatives from 2-(naphthalen-1-yl)acetohydrazide is a well-established multi-step process. zsmu.edu.uanih.gov A common pathway involves the reaction of the hydrazide with various isothiocyanates to form N,N'-disubstituted thiosemicarbazide (B42300) intermediates. researchgate.net These intermediates undergo base-catalyzed intramolecular cyclization, typically by heating with an aqueous solution of sodium hydroxide, to yield the corresponding 4-substituted-5-(naphthalen-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones.

Another efficient route to access the 4-amino-1,2,4-triazole-3-thione core involves the reaction of the starting hydrazide with carbon disulfide in a basic alcoholic medium. nih.gov This reaction forms a potassium dithiocarbazinate salt, which upon subsequent reaction with hydrazine (B178648) hydrate (B1144303), cyclizes to produce 4-amino-5-(naphthalen-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. nih.gov These triazole-thiones serve as versatile intermediates for further functionalization. nih.gov For instance, condensation of the 4-amino group with various aldehydes can yield Schiff base derivatives. nih.gov

Starting MaterialReagentsConditionsProductReference
2-(Naphthalen-1-yl)acetohydrazide1. Phenyl isothiocyanate 2. NaOH (aq)1. Ethanol (B145695), reflux 2. Reflux, 5h5-(Naphthalen-1-ylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
2-(Naphthalen-1-yl)acetohydrazide1. CS₂, KOH, Ethanol 2. Hydrazine hydrate1. Stir, room temp 2. Reflux4-Amino-5-(naphthalen-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione nih.gov
(S)-5-(1-(6-methoxynaphthalen-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol2-Chloroacetamide, TriethylamineAbsolute ethanol, reflux, 2h(S)-2-((5-(1-(6-methoxynaphthalen-2-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

The transformation of 2-(naphthalen-1-yl)acetohydrazide into 2,5-disubstituted 1,3,4-oxadiazoles is a common synthetic strategy. One of the most direct methods is the cyclodehydration of 1,2-diacylhydrazines, which can be formed by acylating the starting hydrazide. utar.edu.my Various dehydrating agents, such as phosphorus oxychloride or thionyl chloride, are effective for this cyclization. utar.edu.myresearchgate.net

Alternatively, oxidative cyclization of acylhydrazones provides a powerful route to 1,3,4-oxadiazoles. researchgate.net In this approach, 2-(naphthalen-1-yl)acetohydrazide is first condensed with an aromatic aldehyde to form an N'-benzylidene-2-(naphthalen-1-yl)acetohydrazide intermediate. nih.gov This hydrazone can then be cyclized using a variety of oxidizing agents, such as iodine in the presence of an oxidant like hydrogen peroxide, to yield the corresponding 2-(naphthalen-1-ylmethyl)-5-aryl-1,3,4-oxadiazole. researchgate.net Research has documented the synthesis of compounds like N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide, which are investigated for their biological activities. nih.gov

Starting MaterialReagentsConditionsProductReference
2-(Naphthalen-1-yl)acetohydrazideAromatic carboxylic acid, POCl₃Reflux2-(Naphthalen-1-ylmethyl)-5-aryl-1,3,4-oxadiazole utar.edu.my
N'-(Arylmethylene)-2-(naphthalen-1-yl)acetohydrazideI₂, H₂O₂Room temperature2-(Naphthalen-1-ylmethyl)-5-aryl-1,3,4-oxadiazole researchgate.net
(S)-2-(6-methoxynaphthalen-2-yl)propanoic acid hydrazideAromatic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)Dichloromethane, refluxN-Aryl-(S)-2-(1-(5-(1-(6-methoxynaphthalen-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)amino)acetamide nih.gov

Pyrazoles: The construction of pyrazole (B372694) rings generally involves the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound, such as a 1,3-dione or an activated enol ether. biomedpharmajournal.orgnih.gov For instance, reacting 2-(naphthalen-1-yl)acetohydrazide with a suitable 1,3-dicarbonyl compound under acidic or thermal conditions would lead to the formation of N-acyl pyrazole derivatives, which can then be hydrolyzed to the corresponding N-H pyrazole bearing a naphthalen-1-ylmethyl substituent. In a related synthesis, the reaction of a formylchromone (B10848765) with hydrazine hydrate was shown to produce a novel naphthyl pyrazolopyridine ketone via a tandem reaction pathway. nih.gov The commercial availability of compounds like 5-naphthalen-1-yl-2H-pyrazole-3-carboxylic acid benzylidene-hydrazide further indicates the utility of naphthalene-hydrazine scaffolds in pyrazole chemistry. sigmaaldrich.com

Thiadiazoles: Derivatives of 1,3,4-thiadiazole (B1197879) can be synthesized from 2-(naphthalen-1-yl)acetohydrazide through several routes. A classic method involves heating the hydrazide with a thionating agent like phosphorus pentasulfide or Lawesson's reagent. nih.gov A more modern and milder approach involves the direct coupling of acyl hydrazines with primary nitroalkanes using elemental sulfur and sodium sulfide. nih.gov This method is operationally simple and tolerates a wide range of functional groups. nih.gov Another pathway proceeds via a thiosemicarbazide intermediate, formed from the reaction of the hydrazide with an isothiocyanate, which is then cyclized with a dehydrating agent like sulfuric acid. researchgate.net

Starting MaterialReagentsConditionsProduct TypeReference
2-(Naphthalen-1-yl)acetohydrazide1,3-Diketone, Acid catalystRefluxPyrazole derivative nih.gov
2-(Naphthalen-1-yl)acetohydrazideNitroalkane, S₈, Na₂S·9H₂ODMF, Room temp, 24h1,3,4-Thiadiazole derivative nih.gov
2-[1-(Naphthalen-2-yl)ethylidene]hydrazinecarbothioamideHydrazonoyl halides, TriethylamineEthanol, reflux, 3hThiazole derivative researchgate.net

Naphthalene (B1677914) diimides (NDIs) are a class of electron-deficient aromatic compounds widely used in materials science. researchgate.netresearchgate.net Their properties can be tuned by introducing substituents at the imide nitrogen positions or directly onto the naphthalene core. thieme-connect.de The reaction of 1,4,5,8-naphthalenetetracarboxylic dianhydride with primary amines in a high-boiling solvent like DMF is the standard method for synthesizing N,N'-disubstituted NDIs. researchgate.net

A notable derivative has been synthesized that incorporates a naphthalene hydrazide moiety directly into the NDI structure. rsc.org This donor-acceptor-donor (D-A-D) type molecule features a π-electron deficient NDI core (the acceptor) functionalized at the imide positions with naphthalene hydrazide units (the donors). rsc.org The synthesis of such a compound involves creating the NDI core and then attaching the hydrazine-containing side chains. These complex structures are of interest for their self-assembly properties and their potential use in developing chemical sensors, for instance, for the fluorescent "turn-on" detection of hydrazine. rsc.org

Schiff Base Formation and Hydrazone Chemistry

The reaction of hydrazines with carbonyl compounds is a fundamental transformation that yields hydrazones, a specific class of Schiff bases (C=N). nih.gov This reaction is characterized by the nucleophilic attack of the terminal amino group of the hydrazine onto the electrophilic carbonyl carbon. researchgate.net

This compound and its derivatives readily undergo condensation with a wide range of aldehydes and ketones to form stable hydrazones. researchgate.netuchile.cl For example, 2-(naphthalen-1-yl)acetohydrazide reacts with substituted benzaldehydes, typically in a refluxing alcoholic solvent with an acid catalyst, to produce a series of N'-(substituted-benzylidene)-2-(naphthalen-1-yl)acetohydrazides. nih.gov These hydrazone products possess a characteristic azomethine (–N=CH–) group and are often crystalline solids. nih.govnih.gov The reaction is versatile and allows for the introduction of a wide variety of substituents from the carbonyl component, enabling the tuning of the final molecule's properties. nih.gov These hydrazone derivatives themselves can be valuable intermediates for synthesizing other heterocyclic systems, such as 1,3,4-oxadiazoles or thiazolidinones. researchgate.net

Hydrazine DerivativeCarbonyl CompoundConditionsProductReference
2-(Naphthalen-1-yl)acetohydrazideSubstituted BenzaldehydeEthanol, reflux, acid catalystN'-(Substituted-benzylidene)-2-(naphthalen-1-yl)acetohydrazide nih.gov
AcetohydrazideNaphthalene-1-carbaldehydeMethanol(Z)-N'-(naphthalen-1-ylmethylene)acetohydrazide biomedpharmajournal.org
4-Phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione derived acetohydrazideVarious aromatic and heterocyclic aldehydesEthanol, refluxTarget hydrazones nih.gov

Subsequent Reactivity of Hydrazone Linkages

Hydrazones derived from this compound serve as versatile intermediates in organic synthesis, undergoing a variety of transformations that allow for the construction of more complex molecular architectures. The reactivity of the C=N double bond in these hydrazones, as well as the adjacent N-N bond, is central to their synthetic utility.

One of the most significant reactions of hydrazones is their role as precursors in reduction and cycloaddition reactions. For instance, hydrazones are key intermediates in the Wolff-Kishner reduction, which converts aldehydes and ketones to the corresponding alkanes under basic conditions. libretexts.org In this reaction, the hydrazone formed from a carbonyl compound and a hydrazine derivative is treated with a strong base at high temperatures, leading to the formation of an alkane and the evolution of nitrogen gas. libretexts.org

Hydrazones are also susceptible to hydrolysis, which cleaves the C=N bond and regenerates the parent carbonyl compound and the hydrazine. wikipedia.org This reaction is typically acid-catalyzed and can be a limitation if the hydrazone linkage is desired in the final product. However, it can also be used strategically as a protecting group for carbonyl functionalities.

Furthermore, the hydrazone linkage can participate in various cyclization reactions. For example, hydrazones can be converted to azines when reacted with a second equivalent of a carbonyl compound. wikipedia.org They are also crucial reactants in the synthesis of nitrogen-containing heterocycles such as pyrazoles. The reaction of a hydrazone with a suitable three-carbon component can lead to the formation of a pyrazole ring, a common scaffold in medicinal chemistry.

Functional Group Interconversions

The functional groups within this compound and its derivatives can be chemically altered through various interconversion reactions, allowing for the synthesis of a diverse range of compounds.

Oxidation and Reduction Transformations of the Hydrazine Moiety

The hydrazine moiety is redox-active and can undergo both oxidation and reduction.

Oxidation: The oxidation of hydrazine derivatives can lead to different products depending on the oxidizing agent and reaction conditions. Mild oxidation can result in the formation of azo compounds (R-N=N-R'). More vigorous oxidation can lead to the cleavage of the N-N bond and the formation of nitrogen gas. For instance, the air oxidation of hydrazine has been studied on various catalytic surfaces, with dinitrogen being the primary nitrogen-containing product. nih.gov In the context of this compound, oxidation could potentially lead to the formation of a diazene (B1210634) intermediate, which could then undergo further reactions or decompose.

Reduction: The hydrazine group itself is a reducing agent. organicchemistrydata.org However, the N-N single bond in the hydrazine moiety can be cleaved under certain reductive conditions, a process known as hydrogenolysis. This reaction typically requires a catalyst, such as Raney nickel or palladium on carbon, and a source of hydrogen. The reductive cleavage of the N-N bond in this compound would yield naphthalen-1-ylmethanamine and ammonia. This transformation provides a synthetic route to primary amines from hydrazine derivatives.

Nucleophilic and Electrophilic Substitution Reactions

Nucleophilic Reactions: The hydrazine group in this compound is nucleophilic due to the lone pairs of electrons on the nitrogen atoms. It can readily react with various electrophiles. For example, it can undergo acylation with acid chlorides or anhydrides to form hydrazides. It can also participate in nucleophilic substitution reactions with alkyl halides to yield more substituted hydrazine derivatives. The reaction of hydrazine with 2,4-dinitrobenzene derivatives has been shown to proceed via nucleophilic substitution. ccsenet.org

Electrophilic Substitution Reactions: The naphthalene ring system in this compound is susceptible to electrophilic aromatic substitution. Naphthalene is generally more reactive than benzene (B151609) in such reactions. libretexts.orgyoutube.com Substitution typically occurs preferentially at the C1 (alpha) position because the carbocation intermediate formed is more stabilized by resonance. libretexts.orgyoutube.com Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation would be expected to yield primarily the 1-substituted naphthalene derivatives. For example, the reaction with bromine in carbon tetrachloride would likely yield the corresponding bromo-substituted this compound. youtube.com

Reactions with Isothiocyanates for Thiosemicarbazide Formation

This compound can react with isothiocyanates (R-N=C=S) to form the corresponding thiosemicarbazide derivatives. This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbon atom of the isothiocyanate. researchgate.net The resulting thiosemicarbazides are valuable intermediates in the synthesis of various heterocyclic compounds, such as thiazolidinones and thiadiazines. researchgate.netresearchgate.net

The general reaction is as follows:

Naphthalen-1-ylmethyl-NH-NH₂ + R-N=C=S → Naphthalen-1-ylmethyl-NH-NH-C(=S)-NH-R

This reaction is often carried out in a suitable solvent like ethanol. The specific thiosemicarbazide product can be varied by using different isothiocyanates. These reactions are foundational for creating libraries of compounds for biological screening, as thiosemicarbazide derivatives are known to exhibit a wide range of biological activities. researchgate.net For instance, the reaction of hydrazine derivatives with benzoyl isothiocyanate has been shown to produce triazolinethiones or open-chain benzoyl thiosemicarbazones depending on the substrate. rsc.orgrsc.org

Mechanistic Investigations of Reactions Involving Naphthalen 1 Ylmethyl Hydrazine and Its Derivatives

Elucidation of Reaction Pathways and Intermediate Formation

Understanding the stepwise molecular transformations and identifying transient intermediates are at the heart of mechanistic elucidation for reactions involving naphthalen-1-ylmethyl-hydrazine.

Cyclization reactions are a cornerstone of the synthetic utility of this compound and its derivatives, leading to a diverse array of heterocyclic compounds. The mechanism often depends on the nature of the reaction partner.

One significant pathway involves the reaction with cyclic anhydrides. For instance, anhydrides derived from naphthalene (B1677914), such as 1-phenylnaphthalene-2,3-dicarboxylic anhydride (B1165640), react with arylhydrazines to yield N-arylamino-imides. libretexts.org The generally accepted mechanism for this type of reaction begins with a nucleophilic attack of the primary amine of the hydrazine (B178648) onto one of the carbonyl carbons of the anhydride. libretexts.orgyoutube.com This is followed by a proton transfer and subsequent ring-opening of the anhydride to form a carboxylic acid-amide intermediate. The final step is an intramolecular nucleophilic attack by the amide nitrogen onto the newly formed carboxylic acid, which, after dehydration, results in the formation of the cyclic imide ring.

Another important class of cyclization involves the reaction of hydrazines with dicarbonyl compounds or their equivalents. Biphenyl-2,2'-dicarbaldehyde, when treated with an equimolar amount of phenylhydrazine (B124118), does not simply form the monohydrazone. Instead, the initial monophenylhydrazone undergoes a spontaneous intramolecular cyclization to yield trans-9,10-dihydro-10-phenylazophenanthren-9-ol. rsc.org This indicates a rapid subsequent reaction where the remaining aldehyde group is attacked by a nucleophilic center within the newly formed hydrazone moiety.

The formation of five-membered rings, such as pyrazolidines, has also been studied. The cyclization of β-alkynyl hydrazines, for example, can be catalyzed to produce dehydro-azaproline derivatives, demonstrating a pathway where the hydrazine nitrogen adds across an unactivated alkyne. nih.govnih.gov

A novel synthetic strategy involves the traceless exchange of a hydrazine group for halogens, enabling the synthesis of N=N containing compounds like azobenzenes and benzo[c]cinnolines from iodonium (B1229267) or bromonium salts. nih.gov Although not specifically detailing this compound, the mechanism is broadly applicable to hydrazine derivatives. The proposed reaction pathway, investigated through techniques like Time-Dependent Electrospray Ionization Mass Spectrometry (TD ESI-MS), involves several key steps mediated by phthalic anhydride and a copper catalyst. nih.gov

The proposed mechanistic sequence is as follows:

Diacylation: Hydrazine hydrate (B1144303) reacts with phthalic anhydride to form a diacylhydrazine intermediate. This step activates the hydrazine.

N,N'-Diarylation: The activated diacylhydrazine undergoes a copper-catalyzed N,N'-diarylation with the iodonium salt. This step is crucial for forming the two new nitrogen-carbon bonds.

Deacylation/Oxidation: The final phase involves the removal of the phthaloyl protecting groups (deacylation) and subsequent oxidation to form the stable N=N double bond of the final product. nih.gov

The use of TD ESI-MS has been instrumental in providing evidence for this pathway by detecting key intermediates and tracking their formation and consumption over the course of the reaction. nih.gov

Table 1: Proposed Intermediates in Hydrazine-Halogen Exchange This table outlines the key proposed intermediates and their roles in the traceless hydrazine-halogen exchange strategy.

Intermediate Type General Structure/Description Role in Mechanism
Diacylhydrazine A hydrazine molecule where both nitrogen atoms are acylated, e.g., by phthalic anhydride. Activated form of hydrazine, prepared for C-N bond formation.
N,N'-Diaryl-diacylhydrazine The diacylhydrazine after reaction with an arylating agent (e.g., iodonium salt). Key intermediate where the two aryl groups are linked via the N-N bond.
Diazene (B1210634) Precursor The species formed after removal of the acyl groups. Undergoes final oxidation to the stable azo compound.

Data sourced from Organic Letters, 2023, 25, 2415-2419. nih.gov

Kinetic and Thermodynamic Analyses of Reaction Processes

Kinetic and thermodynamic studies provide quantitative data on reaction rates, activation energies, and the relative stability of reactants, intermediates, and products. While specific data for this compound is not widely published, analyses of related hydrazine systems offer significant insight.

Computational studies using Density Functional Theory (DFT) are frequently employed to investigate the thermodynamics of hydrazine derivatives. For a series of oxygen-rich hydrazine derivatives, calculations at the B3PW91/6-311++G(3df,3pd) level have been used to determine properties like bond dissociation enthalpies and thermodynamic parameters (enthalpy, entropy). nih.gov Such studies help predict the feasibility of reactions and the stability of the molecules involved.

Kinetic analyses often focus on determining reaction rate constants. For the atmospheric degradation of hydrazine by hydroxyl radicals, theoretical investigations have been conducted using Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory. nih.gov These studies revealed that the H-abstraction mechanism is the dominant pathway. The calculated rate constant for this pathway at 298.15 K was found to be 7.31 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, which aligns well with experimental values. nih.gov

In synthetic applications, kinetic resolution can be a powerful tool. During the cyclization of β-alkynyl hydrazines, the use of chiral ammonium (B1175870) phase transfer catalysts can lead to a kinetic resolution, where one enantiomer of the starting material reacts faster than the other. nih.govnih.gov This allows for the production of non-racemic products, with the reaction proceeding rapidly to approximately 50% conversion to achieve high enantioselectivity in both the product and the remaining starting material. nih.gov

Table 2: Illustrative Thermodynamic Data for Hydrazine This table presents standard thermodynamic values for the parent compound, hydrazine, providing a baseline for understanding the energetic properties of its derivatives. All values are for the gas phase at 298.15 K unless otherwise noted.

Property Value Units
Enthalpy of Formation (ΔfH°gas) 95.4 ± 0.8 kJ/mol
Standard Molar Entropy (S°gas, 1 bar) 241.69 ± 0.42 J/mol·K
Enthalpy of Vaporization (ΔvapH) 44.5 kJ/mol
Triple Point Temperature (Ttriple) 274.69 K

Data sourced from the NIST Chemistry WebBook. nist.gov

Role of Catalysis in Mechanistic Pathways

Catalysis is pivotal in many reactions involving this compound and its analogs, offering pathways with lower activation energies, enhanced selectivity, and milder reaction conditions.

Transition metals, particularly copper and palladium, are effective catalysts for reactions involving hydrazines.

Copper Catalysis: Copper salts have been shown to mediate the cyclization of hydrazines with enediynones to produce pyrazolo[1,5-a]pyridines in good yields. nih.gov Copper also plays a crucial role in the hydrazine-halogen exchange strategy, where it is believed to facilitate the key N,N'-diarylation step. nih.gov

Palladium Catalysis: Palladium complexes are widely used for C-N bond formation. While not specific to this compound, palladium-catalyzed cyclizations of optically active allenylic hydrazines have been reported to form pyrazolidine (B1218672) rings.

These metal-catalyzed processes typically involve oxidative addition, migratory insertion, and reductive elimination steps, with the hydrazine derivative acting as a key nucleophile or coupling partner.

In recent years, organocatalysis and metal-free methods have emerged as powerful alternatives, avoiding the cost and potential toxicity of transition metals.

Ammonium and Phosphonium Catalysis: The cyclization of β-alkynyl hydrazines can be catalyzed by non-metal cations. nih.govnih.gov Catalysts like tetra-n-butylammonium fluoride (B91410) (TBAF) have been shown to effectively mediate the formation of dehydro-azaproline derivatives from these substrates. The mechanism involves the activation of the substrate by the catalyst, facilitating the intramolecular nucleophilic attack of the hydrazine nitrogen onto the alkyne. nih.gov

Thiourea (B124793) Catalysis: Chiral thiourea derivatives have been employed as organocatalysts in asymmetric cyclization-rearrangement cascade reactions to construct complex γ-lactams with high stereoselectivity. rsc.org The thiourea catalyst typically activates the electrophile through hydrogen bonding, orienting the substrates for a stereocontrolled reaction.

Metal-Free Anhydride Reactions: The reaction between hydrazines and cyclic anhydrides to form cyclic hydrazides or N-amino-imides is often performed without any catalyst. libretexts.org In these cases, the reaction proceeds via a nucleophilic acyl substitution mechanism, where the inherent reactivity of the anhydride is sufficient to drive the reaction forward, often promoted simply by thermal conditions. libretexts.orgyoutube.com This represents a classic, metal-free approach to heterocycle synthesis.

Table 3: Catalytic Systems for Reactions Involving Hydrazine Derivatives This table summarizes various catalytic approaches used in transformations of hydrazine derivatives, highlighting the diversity of available methods.

Catalyst Type Example Catalyst Reaction Type Product Class
Metal Catalyst Copper Chloride (CuCl) Cyclization with enediynones Pyrazolo[1,5-a]pyridines
Metal Catalyst Copper(I/II) salts Hydrazine-Halogen Exchange Azobenzenes
Organocatalyst Tetra-n-butylammonium Fluoride (TBAF) Cyclization of β-alkynyl hydrazines Dehydro-azaprolines
Organocatalyst Chiral Thiourea Michael/Ring-Reorganization γ-Lactams
Metal-Free None (Thermal) Reaction with cyclic anhydrides N-Amino-imides

Data sourced from multiple references. libretexts.orgnih.govnih.govnih.govrsc.org

Computational Support for Proposed Reaction Mechanisms

Computational chemistry, particularly density functional theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms involving this compound and its analogs. These theoretical investigations provide atom-level insights into reaction pathways, transition state geometries, and energy profiles, offering crucial support for experimentally observed outcomes. By modeling reactions in silico, researchers can evaluate the feasibility of various proposed mechanisms, identify key intermediates, and predict the energetic barriers associated with different reaction steps.

Methodologies such as the B3LYP hybrid functional, often combined with basis sets like 6-31G(d,p) or the more extensive 6-311++G(3df,2p), are frequently employed to achieve a balance between computational cost and accuracy for medium-sized organic molecules like hydrazine derivatives. imist.manih.gov These calculations are used to optimize the geometries of reactants, products, and transition states, and to compute thermodynamic properties like Gibbs free energies, which are fundamental to determining reaction spontaneity and identifying the most probable pathway. imist.manih.gov

A pertinent example of this approach is the DFT investigation into the reaction between 2-naphthol (B1666908) and N-methyl-N-phenyl-hydrazine, a system structurally related to naphthalen-ylmethyl-hydrazine derivatives. nih.gov In this study, computational methods were used to evaluate four distinct potential reaction pathways. nih.gov The primary goal was to understand why the reaction selectively yields 1-amino-2-naphthol. nih.gov The four proposed mechanisms included two different amination pathways and two rearrangement processes. nih.gov

Table 1: Comparative Gibbs Free Energies for Proposed Reaction Pathways of 2-Naphthol with N-Methyl-N-phenyl-hydrazine

This table illustrates the relative energetic favorability of different reaction mechanisms as determined by DFT calculations. A lower relative Gibbs free energy indicates a more probable pathway.

Proposed PathwayDescriptionRelative Gibbs Free Energy (ΔGrel)Computational Outcome
Pathway 1α-Amination (Attack at C1)0 kcal/mol (Reference)Most Favorable Pathway
Pathway 2β-Amination (Attack at C3)+6 to +20 kcal/molLess Favorable
Pathway 3α-Rearrangement+6 to +20 kcal/molLess Favorable
Pathway 4β-Rearrangement+6 to +20 kcal/molLess Favorable

Table 2: Calculated Activation Energies for Elementary Steps in Hydrazine Derivative Reactions

This table provides examples of activation energies calculated for specific reaction steps involving hydrazine derivatives, demonstrating how computational chemistry quantifies the energetic hurdles of a mechanism.

Reaction StepReactantsComputational MethodCalculated Activation Energy (kcal/mol)Reference
H-abstraction from -NH-Monomethylhydrazine (MMH) + OzoneMP2/6-311G(d)8.2 nih.gov
Intermolecular H-transferAcetaldehyde + UDMHMP2/6-311G(d)8.1 nih.gov
Unnamed Barrierless ProcessNot SpecifiedMP2/6-311G(d)1.7 nih.gov

Furthermore, computational models can predict the formation of reactive intermediates, such as hydrazine radicals, which can be crucial for understanding potential side reactions or degradation pathways. Theoretical kinetics based on transition state theory can also be applied to study the decomposition of hydrazine and the formation of larger complexes, providing pressure-dependent rate coefficients that are difficult to measure experimentally. mit.edu These computational approaches provide a detailed, dynamic picture of the chemical processes, supporting and guiding experimental investigations into the reactivity of this compound and its derivatives.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the solution-state structure of Naphthalen-1-ylmethyl-hydrazine. A combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of proton and carbon signals, confirming the compound's identity and constitution.

One-Dimensional (¹H, ¹³C) NMR for Atom Connectivity and Environment

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the methylene (B1212753) (-CH₂-) bridge, and the hydrazine (B178648) (-NH-NH₂) protons. The seven aromatic protons typically appear in the downfield region of δ 7.0–8.5 ppm, with their specific chemical shifts and coupling patterns dictated by their position on the naphthalene ring. The methylene protons, being adjacent to the aromatic system and the hydrazine group, would likely resonate as a singlet or a multiplet in the range of δ 4.0–5.0 ppm. The protons of the hydrazine group are exchangeable and may appear as broad singlets, with their chemical shifts being sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this includes ten signals for the naphthalene ring carbons and one for the methylene carbon. The aromatic carbons typically resonate in the δ 120–140 ppm region. The chemical shift of the methylene carbon would be influenced by the adjacent naphthalene ring and the nitrogen atom of the hydrazine group. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT-135) can be employed to differentiate between CH, CH₂, and CH₃ groups.

Proton (¹H) Expected Chemical Shift (δ, ppm) Carbon (¹³C) Expected Chemical Shift (δ, ppm)
Aromatic-H7.0 - 8.5Aromatic-C120 - 140
-CH₂-4.0 - 5.0-CH₂-45 - 55
-NH-NH₂Variable (Broad)

Two-Dimensional (COSY, HSQC, HMBC) NMR for Complex Structure Assignments

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.eduyoutube.com For this compound, COSY would be instrumental in assigning the signals of the coupled protons within the naphthalene ring system, helping to delineate the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons to which they are attached. sdsu.educolumbia.edu This technique allows for the unambiguous assignment of the ¹³C signals for all protonated carbons, such as the methylene group and the CH groups of the naphthalene ring.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment reveals couplings between protons and carbons over two to three bonds (and sometimes four in conjugated systems). sdsu.educolumbia.edu HMBC is particularly powerful for identifying the connectivity between different structural fragments. For instance, it can show correlations from the methylene protons to the carbons of the naphthalene ring, confirming the attachment of the methyl-hydrazine moiety to the C1 position.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Identification of Key Functional Groups and Bond Stretches

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups. Key expected vibrations include:

N-H Stretching: The hydrazine moiety will exhibit N-H stretching vibrations, typically appearing as one or more bands in the region of 3200–3400 cm⁻¹. The presence of both primary (-NH₂) and secondary (-NH-) amines can lead to multiple peaks.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (e.g., 3058.0 cm⁻¹ and 3067.7 cm⁻¹ for naphthalene). copernicus.org Aliphatic C-H stretching from the methylene group will appear just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic naphthalene ring typically occur in the 1450–1600 cm⁻¹ region.

N-H Bending: The bending vibrations of the N-H bonds are expected in the 1550–1650 cm⁻¹ range.

C-H Out-of-Plane Bending: The characteristic out-of-plane bending of the aromatic C-H bonds gives rise to strong bands in the fingerprint region (600–900 cm⁻¹), which are indicative of the substitution pattern on the naphthalene ring. For instance, a notable band for naphthalene is observed around 782.3 cm⁻¹. copernicus.org

Raman Spectrometry: Raman spectroscopy provides complementary information to IR spectroscopy. The N-N stretching mode in hydrazine derivatives, which can be weak in the IR, may show a more intense signal in the Raman spectrum, typically in the 1000-1150 cm⁻¹ range. researchgate.net The symmetric vibrations of the naphthalene ring are also often strong in the Raman spectrum.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (IR)
Hydrazine (-NH-NH₂)N-H Stretch3200 - 3400
Hydrazine (-NH-NH₂)N-H Bend1550 - 1650
NaphthaleneAromatic C-H Stretch> 3000
Methylene (-CH₂-)Aliphatic C-H Stretch< 3000
NaphthaleneC=C Stretch1450 - 1600
NaphthaleneC-H Out-of-Plane Bend600 - 900

Mass Spectrometry (MS) Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₁H₁₂N₂), the exact mass is 172.100048391. lookchem.com HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would typically detect the protonated molecule [M+H]⁺. The experimentally measured m/z value for this ion would be compared to the theoretical value (173.1073) to confirm the elemental composition with high confidence. This precise mass measurement is a definitive piece of evidence for the identity of the synthesized compound.

LC-MS for Purity and Molecular Ion Detection

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of this compound, providing simultaneous separation and identification. The technique is highly effective for verifying the molecular weight via molecular ion detection and assessing the purity of a sample.

In a typical application, the compound is first separated from impurities on an HPLC column, often a reversed-phase column, leveraging the nonpolar character of the naphthalene group. The eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization method for such molecules, as it is a soft technique that typically keeps the molecule intact, allowing for the clear observation of the protonated molecular ion [M+H]⁺. For this compound (C₁₁H₁₂N₂), with a molecular weight of 172.23 g/mol , the expected molecular ion peak would appear at an m/z of approximately 173.1. lookchem.com

For quantitative analysis, particularly at trace levels in complex matrices like biological fluids, derivatization may be employed prior to LC-MS analysis to enhance chromatographic retention and detection sensitivity. nih.gov For instance, a method developed for hydrazine quantification in urine utilizes isotope dilution and derivatization followed by HPLC-MS/MS, achieving a linear response over a wide concentration range with high accuracy and precision. nih.gov While developed for the parent compound, this principle is directly applicable. Suppliers of this compound often provide LC-MS data to certify the purity and identity of their product. bldpharm.comchemsrc.com

Table 1: Example LC-MS/MS Method Parameters for Hydrazine Analysis

Parameter Condition Reference
Technique HPLC-MS/MS with isotope dilution nih.gov
Derivatization Agent p-Anisaldehyde (for hydrazine) nih.gov
Linear Range 0.0493 to 12.3 ng/mL nih.gov
Accuracy (% RE) ≤ 14% nih.gov

| Precision (% RSD) | ≤ 15% | nih.gov |

Time-Dependent Electrospray Ionization Mass Spectrometry (TD ESI-MS) for Mechanistic Tracking

Time-Dependent Electrospray Ionization Mass Spectrometry (TD ESI-MS) is a powerful technique for studying reaction kinetics and mechanisms in real-time. It involves continuously introducing a reacting solution into the ESI source of a mass spectrometer and monitoring the ion intensities of reactants, intermediates, and products as a function of time. This provides direct insight into the reaction pathway.

While specific TD ESI-MS studies on this compound are not prevalent in the literature, the principles of using mass spectrometry for mechanistic tracking are well-established for hydrazines. For example, the gas-phase reaction of various hydrazines with ozone has been studied by monitoring reactant consumption and product formation using GC-MS, allowing for the proposal of detailed reaction mechanisms. researchgate.net Similarly, mechanistic pathways for reactions involving hydrazine hydrate (B1144303) have been proposed based on the identification of key intermediates. nih.gov TD ESI-MS would offer a solution-phase, real-time advantage over these methods, potentially allowing for the capture of transient or unstable intermediates in reactions involving this compound, such as in condensation reactions or oxidation processes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is a fundamental technique used to probe the electronic structure of conjugated systems like this compound. The naphthalene core is the primary chromophore, exhibiting characteristic absorption bands that are sensitive to substitution.

The UV spectrum of naphthalene is defined by two main electronic transitions, designated as the ¹Lₐ and ¹Lₑ bands. researchgate.net The ¹Lₑ transition is a low-intensity, long-wavelength band with vibrational fine structure, while the ¹Lₐ transition appears at a shorter wavelength with much higher intensity. researchgate.net The transition dipole moment of the ¹Lₐ state is polarized along the short axis of the molecule, whereas the ¹Lₑ transition is polarized along the long axis. researchgate.net

The attachment of the -CH₂NHNH₂ group to the 1-position of the naphthalene ring acts as an auxochrome. This substituent is expected to cause a bathochromic (red) shift and a hyperchromic (intensity increase) effect on the absorption bands due to the extension of the conjugated system and electronic interactions between the lone pair electrons on the nitrogen atoms and the aromatic π-system. The exact positions and intensities of the absorption maxima for this compound would provide information about the degree of conjugation and the electronic environment of the molecule. For comparison, the parent naphthalene spectrum and data for a methylated analogue are well-documented. researchgate.netnist.gov

Table 2: Key Electronic Transitions for Naphthalene

Transition Wavelength Region (in n-hexane) Characteristics Reference
S₀ → S₁ (¹Lₑ) Origin at ~322 nm (31,095 cm⁻¹) Lower intensity, vibrationally resolved researchgate.net

| S₀ → S₂ (¹Lₐ) | Starts around ~301 nm (33,200 cm⁻¹) | Higher intensity, broad band | researchgate.net |

X-ray Diffraction (XRD) for Solid-State Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For a molecule like this compound, an XRD analysis would reveal bond lengths, bond angles, torsional angles, and intermolecular interactions, such as hydrogen bonding involving the hydrazine group.

While the crystal structure for this compound itself is not publicly available, the structures of closely related derivatives have been extensively studied, providing excellent insight into the expected structural features. For example, the crystal structure of 1-((1E)-{(E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazin-1-ylidene}methyl)naphthalen-2-ol, which contains a similar core structure, has been fully resolved. researchgate.net This analysis confirms the molecular connectivity and reveals details about the planarity of the naphthalene systems and the geometry of the hydrazine linkage. researchgate.net Such studies typically use refinement software like SHELXL to solve the structure. researchgate.net

Table 3: Example Crystal Data for a Naphthalene-Hydrazine Derivative (Data for 1-((1E)-{(E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazin-1-ylidene}methyl)naphthalen-2-ol)

Parameter Value Reference
Chemical Formula C₂₂H₁₆N₂O₂ researchgate.net
Crystal System Monoclinic researchgate.net
Space Group P2₁/n researchgate.net
a (Å) 8.5680 (7) researchgate.net
b (Å) 6.1020 (5) researchgate.net
c (Å) 15.9870 (6) researchgate.net
**β (°) ** 91.191 (5) researchgate.net
**Volume (ų) ** 835.65 (10) researchgate.net

| Z (molecules/cell) | 2 | researchgate.net |

Chromatographic Methods for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, quantification, and purification of this compound. Given the molecule's structure, which includes a large, nonpolar naphthalene moiety and a polar hydrazine group, reversed-phase HPLC is the most common approach.

In a typical reversed-phase setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. nih.gov The strong retention of the naphthalene ring on the C18 column allows for excellent separation from more polar impurities. Detection can be accomplished using a UV detector set to a wavelength where the naphthalene chromophore absorbs strongly. For enhanced sensitivity and selectivity, a fluorescence detector can be used, as naphthalene and its derivatives are often fluorescent. nih.govresearchgate.net While the parent hydrazine is too polar for good retention on reversed-phase columns, requiring specialized mixed-mode or ion-exchange columns, the hydrophobicity of the naphthylmethyl group makes this compound well-suited for standard reversed-phase methods. nih.govhelixchrom.com

Table 4: Example HPLC Conditions for Naphthalene Analysis

Parameter Condition Reference
Column Reversed-phase Synergi Hydro-RP, 4 µm, 150x4.6 mm nih.gov
Mobile Phase 50% (v/v) aqueous acetonitrile nih.gov
Flow Rate 1.5 mL/min nih.gov
Detector Fluorescence nih.gov

| Detection Limit | 0.127 µg/kg (for Naphthalene) | nih.gov |

Gas Chromatography (GC) is another powerful separation technique, though its application to this compound presents challenges. The high polarity and hydrogen-bonding capability of the hydrazine group can lead to poor peak shape and adsorption on the column. researchgate.net Furthermore, hydrazines can be thermally labile. Consequently, direct GC analysis is often difficult, and derivatization is frequently employed to improve volatility and thermal stability. researchgate.netdatapdf.com Common derivatization strategies include acetylation or silylation, which cap the reactive N-H protons. uzh.chnih.gov

Once derivatized, the compound can be analyzed on a low- to mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., ZB-5ms). uzh.ch For detection, a mass spectrometer (MS) is the most powerful and universal detector, providing both quantitative data and structural confirmation. nih.govmdpi.com Alternatively, a Nitrogen-Phosphorus Detector (NPD) can be used. An NPD is highly selective for nitrogen-containing compounds, offering excellent sensitivity for molecules like hydrazines while minimizing interference from co-eluting, non-nitrogenous compounds. nih.gov

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

There is no published research utilizing Density Functional Theory (DFT) to determine the optimized geometry and electronic structure of Naphthalen-1-ylmethyl-hydrazine. DFT is a powerful computational method widely used to predict molecular geometries, bond lengths, bond angles, and electronic properties with high accuracy. A typical study would involve calculations using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of the molecule. However, such data is not available for this specific compound.

A conformational analysis of this compound using ab initio or semi-empirical methods has not been reported in the scientific literature. These methods are crucial for understanding the spatial arrangement of atoms in a molecule and identifying its stable conformers. Ab initio methods, while computationally intensive, provide highly accurate results, whereas semi-empirical methods offer a faster, albeit less precise, alternative. Without such studies, the conformational preferences and energy barriers to rotation within the molecule remain unknown.

Analysis of Electronic Properties and Reactivity Descriptors

Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distributions for this compound are not available. FMO analysis is fundamental to understanding a molecule's chemical reactivity, with the HOMO energy indicating its ability to donate electrons and the LUMO energy reflecting its ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical stability.

No studies have been published that include a Molecular Electrostatic Potential (MEP) map for this compound. An MEP map is a valuable tool for visualizing the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This information is critical for predicting how the molecule will interact with other chemical species.

Spectroscopic Property Prediction and Validation

Theoretical calculations are instrumental in interpreting experimental spectra and can predict spectroscopic properties with a high degree of accuracy.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through quantum chemical calculations has become a standard procedure for the structural elucidation of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR shielding tensors. imist.maresearchgate.netgaussian.com This method, often employed in conjunction with Density Functional Theory (DFT), can accurately predict both ¹H and ¹³C NMR chemical shifts. imist.ma

For this compound, the process begins with the optimization of the molecule's geometry, typically using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)). imist.ma Following optimization, the GIAO method is applied to the stable conformation to compute the isotropic magnetic shielding constants (σ) for each nucleus. The theoretical chemical shifts (δ) are then determined by referencing these shielding constants to the value calculated for a standard, such as Tetramethylsilane (TMS), using the same level of theory. imist.ma

A comparison between the theoretically calculated and experimentally measured chemical shifts serves as a powerful validation of the proposed molecular structure. Discrepancies between the two can indicate the presence of specific molecular interactions, conformational dynamics, or solvent effects not accounted for in the gas-phase theoretical model.

Below is a hypothetical data table illustrating the kind of results obtained from a GIAO calculation for this compound, compared with potential experimental values.

Table 1: Theoretical and Experimental NMR Chemical Shifts (ppm) for this compound This table presents illustrative data.

Atom Calculated ¹H Shift (ppm) Experimental ¹H Shift (ppm) Calculated ¹³C Shift (ppm) Experimental ¹³C Shift (ppm)
C1 - - 133.8 134.1
C2 7.51 7.48 125.9 126.2
C3 7.58 7.55 126.5 126.8
C4 7.90 7.87 128.9 129.2
C4a - - 131.5 131.8
C5 8.05 8.02 126.8 127.1
C6 7.62 7.59 125.7 126.0
C7 7.49 7.46 123.5 123.8
C8 7.88 7.85 126.2 126.5
C8a - - 130.2 130.5
CH₂ 4.15 4.12 55.4 55.7
NH 3.80 3.77 - -

Computational methods are also employed to simulate vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. These simulations are crucial for the assignment of experimental spectral bands to specific molecular motions or electronic transitions.

Vibrational Spectra: Theoretical vibrational frequencies are typically calculated using DFT methods (e.g., B3LYP with a 6-31G** basis set) on the optimized molecular geometry. researchgate.netresearchgate.net The calculation provides a set of harmonic frequencies corresponding to the normal modes of vibration. These theoretical frequencies are often systematically higher than the experimental ones due to the neglect of anharmonicity and other model limitations. Therefore, they are commonly scaled using empirical scaling factors to improve agreement with experimental data. The analysis of the potential energy distribution (PED) allows for the unambiguous assignment of each calculated frequency to specific vibrational modes, such as N-H stretching, C-H stretching, or naphthalene (B1677914) ring deformations. researchgate.net

Table 2: Illustrative Calculated Vibrational Frequencies for this compound This table presents illustrative data.

Vibrational Mode Calculated Frequency (cm⁻¹) (Scaled) Expected Experimental IR Intensity
N-H stretch (asymmetric) 3350 Medium
N-H stretch (symmetric) 3280 Medium
Aromatic C-H stretch 3060-3010 Weak-Medium
CH₂ stretch (asymmetric) 2955 Medium
CH₂ stretch (symmetric) 2870 Medium
C=C stretch (naphthalene) 1620-1500 Strong
N-H bend 1590 Medium
CH₂ bend (scissoring) 1465 Medium
C-N stretch 1150 Medium
N-N stretch 1090 Weak

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for simulating UV-Vis spectra. This approach calculates the vertical excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The results can be used to predict the absorption maxima (λ_max) in the UV-Vis spectrum. nih.gov For a molecule like this compound, the spectrum is expected to be dominated by π→π* transitions within the naphthalene ring system. researchgate.net The calculated spectrum can be compared with experimental data, often measured in a solvent like ethanol (B145695) or cyclohexane, to confirm the electronic structure. researchgate.netresearchgate.net

Molecular Dynamics Simulations and Potential Energy Surface (PES) Analysis

While quantum chemical calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.netnih.gov Using a force field (like CHARMM or ReaxFF), MD simulations model the movements of atoms and can reveal information about conformational flexibility, solvent interactions, and the stability of different molecular arrangements. researchgate.net For this compound, MD simulations could be used to study the rotation around the C-C and C-N single bonds, and the dynamics of the hydrazine (B178648) group.

A Potential Energy Surface (PES) analysis complements MD simulations by systematically exploring the energy of the molecule as a function of specific geometric parameters, such as bond rotation angles (dihedral angles). researchgate.net By scanning the PES for the rotation around the bond connecting the methylene (B1212753) group to the naphthalene ring, for instance, one can identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. researchgate.net This provides a detailed understanding of the molecule's conformational preferences and the energy required for conformational changes.

Non-Linear Optical (NLO) Properties from Theoretical Models

Theoretical models are essential for predicting the Non-Linear Optical (NLO) properties of molecules, which are of interest for applications in optoelectronics and photonics. NLO properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser.

The key parameters determining a molecule's NLO response are the molecular polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. These properties can be calculated using quantum chemical methods, often at the DFT level, by applying an external electric field and calculating the energy response.

For this compound, the presence of the electron-rich naphthalene system (a π-donor) and the hydrazine group (which can act as a donor) suggests the potential for NLO activity. The computational approach would involve optimizing the geometry and then calculating the static dipole moment (μ), polarizability, and hyperpolarizabilities. The magnitude of the first hyperpolarizability (β₀) is a critical indicator of second-order NLO activity.

Table 3: Illustrative Calculated NLO Properties for this compound This table presents illustrative data.

Property Calculated Value Units
Dipole Moment (μ) 2.15 Debye
Mean Polarizability (α) 25.8 x 10⁻²⁴ esu

These theoretical predictions can guide the synthesis of new derivatives with enhanced NLO properties by suggesting chemical modifications that would increase the molecular polarization and hyperpolarizability.

Advanced Applications in Organic Synthesis and Functional Materials Chemical Principles and Design

Reagent in Specialized Organic Transformations

The utility of Naphthalen-1-ylmethyl-hydrazine as a reagent is primarily derived from the nucleophilic nature of the hydrazine (B178648) moiety. This functional group readily participates in reactions that form the basis of various specialized organic transformations.

Derivatization for Analytical Detection of Carbonyls

Hydrazine and its derivatives are well-established reagents for the derivatization of carbonyl compounds (aldehydes and ketones). This reaction involves the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration, to form a stable hydrazone. The incorporation of the bulky and chromophoric naphthalen-1-ylmethyl group into the hydrazine structure enhances the analytical utility of this classic reaction.

The primary principle behind this application is to tag otherwise difficult-to-detect carbonyl compounds with a molecular group that possesses a strong ultraviolet (UV) or fluorescence signal. The naphthalene (B1677914) moiety is an excellent chromophore and fluorophore, making the resulting hydrazone derivatives easily detectable and quantifiable using techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Mass Spectrometry (MS). nih.govresearchgate.net

While direct studies on this compound for this specific purpose are not extensively documented in the available research, the principle is demonstrated by closely related reagents. For instance, 4-Dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH), which also contains a naphthyl group, has been successfully used to derivatize carbonyl-containing glucocorticoids. shu.ac.uknih.gov This process, termed "reactive matrix" derivatization, significantly improves ionization efficiency and detection limits in MALDI Mass Spectrometry Imaging (MALDI-MSI). shu.ac.uknih.gov The reaction improves the detection limit of the protonated hydrazone derivative of fluticasone (B1203827) propionate (B1217596) to 50 ng/μL after a 48-hour reaction time. nih.gov

Table 1: Hydrazine-Based Reagents for Carbonyl Derivatization

Reagent NameAbbreviationKey FeatureApplication
2,4-DinitrophenylhydrazineDNPHForms colored dinitrophenylhydrazones.Widely used for qualitative and quantitative analysis of carbonyls. nih.gov
4-Dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazineDMNTHNaphthyl group provides a strong signal for mass spectrometry.On-tissue derivatization for MALDI-MSI of glucocorticoids. shu.ac.uknih.gov

Molecular Scaffold for Heterocyclic and Macrocyclic Synthesis

The bifunctional nature of this compound, possessing both a reactive hydrazine group and a large aromatic surface, makes it an ideal molecular scaffold. It serves as a foundational building block for the construction of more complex molecules, particularly nitrogen-containing heterocycles. nih.gov

The hydrazine unit can react with various polyfunctional compounds to form stable heterocyclic rings. For example, the reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic method for synthesizing pyrazoles. Research has demonstrated that hydrazine hydrate (B1144303) can react with naphthalene-containing precursors, such as 1-acetylnaphthalene or derivatives of 3-formylchromone, to yield naphthyl-substituted pyrazolines and pyrazoles. nih.gov In one pathway, the reaction of a formylchromone (B10848765) with hydrazine hydrate proceeds through an unexpected tandem reaction to produce a novel chromenopyrazole, which can be further functionalized. nih.gov

These naphthalene-heterocycle hybrids are of significant interest in medicinal chemistry, as the combination of the naphthalene scaffold with various heterocyclic rings can lead to compounds with potent biological activities. nih.govrsc.org

While its application as a scaffold for heterocyclic synthesis is well-supported by analogy and related reactions, its specific use in the directed synthesis of macrocycles is not prominently featured in available research. The principles of macrocyclization would involve reacting this compound with a long-chain molecule containing electrophilic sites at both ends, though specific examples are scarce.

Design of Chemical Sensors and Probes

The design of chemical sensors and probes often relies on molecules that can selectively interact with a target analyte and produce a measurable signal, such as a change in color or fluorescence. The naphthalene moiety is an excellent fluorophore, making its derivatives prime candidates for the development of fluorescent probes.

While extensive research details the use of naphthalene-based compounds for the detection of hydrazine, researchgate.netnih.govnih.govnih.gov literature specifically describing the use of this compound as a probe for other analytes is limited. However, the chemical principles can be illustrated through related naphthalene-containing sensor molecules.

Mechanisms of Anion (e.g., Fluoride) Recognition

The specific use of this compound as a sensor for fluoride (B91410) ions is not described in the reviewed literature. Generally, anion recognition by synthetic receptors involves mechanisms such as hydrogen bonding, electrostatic interactions, or Lewis acid-base interactions. A sensor for fluoride would typically require an acidic N-H proton or a Lewis acidic center (like a borane) that can strongly interact with the highly electronegative and basic fluoride ion, leading to a change in the molecule's electronic properties and thus its fluorescence.

Metal Ion Sensing and Coordination-Based Detection

The hydrazine moiety and the nitrogen atoms within a heterocyclic system derived from it can act as coordination sites for metal ions. While there are no specific studies detailing this compound as a metal ion sensor, related naphthalene-based Schiff base ligands demonstrate this principle effectively. For instance, a sensor synthesized from 2-hydroxy-1-naphthaldehyde (B42665) and 2-(aminomethyl)pyridine creates an NNO donor environment that can selectively bind to metal ions like Fe²⁺, Fe³⁺, and Cu²⁺. pdeaamcollege.edu.in This binding alters the electronic structure of the molecule, resulting in a distinct color change, allowing for visual detection. pdeaamcollege.edu.in The coordination of the metal ion to the ligand is the key mechanism for the sensing response.

Table 2: Example of a Naphthalene-Based Metal Ion Sensor

Sensor NameStructure TypeTarget AnalytesDetection Method
2-(1-(pyridin-2-ylmethylimino)ethyl)naphthalen-1-ol (PMNOL)Schiff Base LigandFe²⁺, Fe³⁺, Cu²⁺Colorimetric (Visual) Change

Development of Advanced Materials

The quest for novel materials with enhanced performance characteristics has led researchers to explore the potential of this compound and its derivatives. The inherent properties of the naphthalene core, such as its planarity and electron-rich nature, combined with the versatile reactivity of the hydrazine group, make it a valuable precursor for a range of advanced materials.

Organic Electronics and Photovoltaic Materials

While direct applications of this compound in organic electronics and photovoltaics are not extensively documented in current literature, the broader class of naphthalene-based materials has demonstrated significant promise in this field. For instance, derivatives such as naphthalene-1,5-diamine have been used to synthesize donor chromophores with A–D–A (acceptor-donor-acceptor) architecture. nih.govsemanticscholar.orgrsc.org These materials exhibit favorable frontier molecular orbital (FMO) energy levels, facilitating efficient intramolecular charge transfer (ICT), a critical process in organic solar cells. nih.govsemanticscholar.orgrsc.org

Theoretical and experimental studies on related hydrazine derivatives have also been conducted to evaluate their potential in solar cell applications. These investigations focus on understanding the relationship between molecular structure and optoelectronic properties, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and the resulting energy gap. Although specific data for this compound is scarce, its structural motifs suggest it could serve as a valuable building block for new materials in this area. The naphthalene unit can be functionalized to tune the electronic properties, while the hydrazine group offers a reactive handle for creating more complex conjugated systems.

Supramolecular Self-Assembly and Nanostructure Formation

The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is the foundation of supramolecular chemistry. This compound is a key precursor for molecules designed for supramolecular self-assembly. The naphthalene unit can participate in π-π stacking interactions, a significant driving force for the assembly process.

A notable example is the synthesis of acylhydrazone functionalized naphthalene-based gels. These molecules, derived from naphthalene and hydrazine precursors, can self-assemble into stable organogels. These gels can exhibit interesting photophysical properties, such as aggregation-induced emission (AIE), where the molecules become highly fluorescent in the aggregated state. Such supramolecular structures have been investigated for their potential as fluorescent sensors for metal ions like Fe³⁺. researchgate.net

The design principles for these self-assembling systems often involve a balance of intermolecular forces, including hydrogen bonding (facilitated by the acylhydrazone group), π-π stacking (from the naphthalene rings), and solvophobic effects. The specific architecture of the resulting nanostructures, such as nanofibers or ribbons, is dictated by the molecular structure of the building blocks.

Precursors for Polymer and Dye Synthesis

The reactive nature of the hydrazine group makes this compound a valuable precursor for the synthesis of polymers and dyes.

Polymer Synthesis: Hydrazine derivatives can act as monomers in polymerization reactions, leading to the formation of novel polymers with specific properties. While detailed studies on polymers derived directly from this compound are limited, the synthesis of polyaminal-linked porous polymers from α-naphthaldehyde (a related naphthalene derivative) highlights the potential of incorporating the naphthalene moiety into polymer backbones. nih.gov The introduction of the naphthalene group can enhance the porosity and surface area of the resulting polymers, making them suitable for applications such as gas capture (e.g., CO₂) and heavy metal adsorption. nih.gov

Dye Synthesis: this compound is a potential precursor for the synthesis of azo dyes. Azo dyes, characterized by the -N=N- functional group, are a major class of synthetic colorants. nih.govanjs.edu.iq The synthesis typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component. nih.govcuhk.edu.hk While this compound itself is not a primary aromatic amine, it can be a precursor to such amines or used in condensation reactions to form hydrazones that can be further modified. nih.gov Naphthalene-based azo dyes are known for their application as disperse dyes for polyester (B1180765) fibers. icrc.ac.ir The specific shade and properties of the dye are determined by the molecular structure of the aromatic components. cuhk.edu.hk

Role in Coordination Chemistry and Ligand Design for Catalysis

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The design of ligands is crucial for controlling the properties and reactivity of the resulting metal complexes, which have widespread applications in catalysis. nih.gov

This compound and its derivatives, particularly hydrazones formed through condensation reactions, are effective ligands for a variety of metal ions. The hydrazine moiety provides one or more nitrogen donor atoms, and further functionalization can introduce other donor atoms (e.g., oxygen or sulfur), leading to polydentate ligands.

The coordination of these ligands to metal centers can result in complexes with interesting structural and electronic properties. For instance, hydrazone complexes have been extensively studied for their potential biological activities. researchgate.net The mode of bonding, whether the ligand coordinates in its enolic or ketonic form, can influence the geometry and stability of the complex. researchgate.net

Structure Reactivity and Structure Function Relationships in Naphthalen 1 Ylmethyl Hydrazine Derivatives

Influence of Naphthalene (B1677914) Ring Substitution on Electronic and Steric Effects

The substitution pattern on the naphthalene ring of naphthalen-1-ylmethyl-hydrazine derivatives plays a pivotal role in dictating their electronic properties and steric profile, which in turn governs their reactivity and potential biological activity. The naphthalene system, with its extended π-electron network, offers numerous positions for substitution, leading to a wide array of derivatives with distinct characteristics.

The electronic nature of substituents on the naphthalene ring can significantly alter the electron density distribution across the entire molecule. Electron-donating groups (EDGs), such as methyl (-CH3) or methoxy (B1213986) (-OCH3), increase the electron density of the aromatic system. This enhanced electron density can be transmitted to the hydrazine (B178648) moiety, potentially increasing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) decrease the electron density of the naphthalene ring, which can reduce the nucleophilicity of the hydrazine group. These electronic perturbations directly impact the reactivity of the molecule in various chemical transformations. For instance, the reactivity in reactions involving electrophilic attack on the naphthalene ring or nucleophilic attack by the hydrazine nitrogen can be modulated by the choice of substituents.

Steric effects also play a crucial role. Bulky substituents near the 1-methyl-hydrazine group can hinder the approach of reactants, thereby slowing down reaction rates. This steric hindrance can also influence the conformational preferences of the molecule, affecting the orientation of the hydrazine side chain relative to the naphthalene ring. Studies on related naphthalene derivatives have shown that steric effects of bulky substituents can significantly impact the equilibrium geometry of attached functional groups. researchgate.net For example, the presence of a substituent at the 8-position (peri-position) relative to the 1-methyl-hydrazine group would likely introduce significant steric strain, forcing the side chain into a specific conformation.

The position of the substituent on the naphthalene ring is also critical. Substituents at different positions will have varying degrees of influence on the electronic and steric environment of the 1-methyl-hydrazine group due to differences in resonance and inductive effects. A study on substituted naphthalenes highlighted that the substituent effect can be quantified and predicted, with polysubstituted trifluoromethyl derivatives of naphthalene being particularly sensitive probes for these effects. nih.gov

A comparative look at naphthalen-1-ylmethylene hydrazine derivatives reveals the impact of substitution. For instance, a hydrazone derived from phenylhydrazine (B124118) showed strong antioxidant activity, while the one from hydrazine hydrate (B1144303) was inactive. bohrium.com This difference can be attributed to the electronic influence of the phenyl group on the hydrazone moiety.

Table 1: Influence of Naphthalene Ring Substituents on Derivative Properties

SubstituentPositionExpected Electronic Effect on Hydrazine MoietyExpected Steric Effect
-NO24Electron-withdrawing (decreased nucleophilicity)Minimal
-OCH34Electron-donating (increased nucleophilicity)Minimal
-C(CH3)38Electron-donating (inductive)High steric hindrance
-Cl5Electron-withdrawing (inductive and resonance)Moderate

This table presents hypothetical scenarios based on established principles of electronic and steric effects in aromatic systems.

Modulating Reactivity through Hydrazine/Hydrazone Moiety Modifications

The hydrazine (-NHNH2) or corresponding hydrazone (=N-NHR) moiety is a key determinant of the chemical reactivity and potential function of this compound derivatives. Modifications to this part of the molecule can lead to profound changes in properties such as nucleophilicity, acidity/basicity, and the ability to form stable complexes with metal ions.

Substitution on the terminal nitrogen of the hydrazine group can significantly alter its reactivity. For example, replacing one or both hydrogen atoms with alkyl or aryl groups will affect the nucleophilicity of the nitrogen atoms. Di-substitution on the terminal nitrogen would render the molecule a tertiary amine, removing its ability to act as a primary amine nucleophile in condensation reactions. The reaction of 1-phenylnaphthalene-2,3-dicarboxylic anhydrides with various hydrazine derivatives illustrates this, where different products like N-amino-imides or cyclic hydrazides are formed depending on the substitution pattern of the hydrazine. rsc.org

The conversion of the hydrazine to a hydrazone by condensation with an aldehyde or ketone introduces a C=N double bond. The nature of the substituent on the hydrazone's iminic carbon (the R group in =N-NHR) can fine-tune the electronic properties of the entire conjugated system. Electron-withdrawing groups on the R substituent can delocalize the lone pair of the adjacent nitrogen atom, reducing its basicity and nucleophilicity. Conversely, electron-donating groups would enhance these properties. A study on salicylaldehyde (B1680747) hydrazone derivatives demonstrated that the strength of intramolecular hydrogen bonding, a key factor influencing molecular properties, can be effectively modulated by placing electron-withdrawing or electron-donating substituents on the aldehyde-derived part of the molecule. nih.gov

Furthermore, the hydrazine moiety itself can undergo various chemical transformations. For instance, it can be oxidized to form azo compounds or be involved in cyclization reactions to form heterocyclic systems. The specific reaction pathway and the stability of the resulting products are highly dependent on the substituents on both the naphthalene ring and the hydrazine/hydrazone group. The chemical modification of peptides by hydrazine, which can lead to cleavage of certain peptide bonds, underscores the inherent reactivity of the hydrazine functional group. nih.gov

Table 2: Effect of Hydrazine/Hydrazone Moiety Modification on Reactivity

ModificationResulting Functional GroupChange in ReactivityPotential Application
Reaction with Aldehyde/KetoneHydrazoneFormation of a conjugated system, altered basicitySynthesis of bioactive compounds, chelating agents
N-Alkylation/N-ArylationSubstituted HydrazineAltered nucleophilicity and steric hindranceFine-tuning of reactivity for specific synthetic targets
OxidationAzo compoundFormation of a chromophoreDyes, molecular switches
Cyclization ReactionsHeterocyclic ring (e.g., pyrazole (B372694), triazole)Creation of new ring systems with distinct propertiesDevelopment of new chemical entities with potential biological activity

Rational Design Principles for Targeted Chemical Behavior and Potential Functions

The rational design of this compound derivatives for specific applications, such as targeted biological activity or material properties, relies on a thorough understanding of the structure-activity and structure-property relationships discussed in the preceding sections. By strategically selecting substituents and modifying the core structure, it is possible to tailor the molecule's properties.

For the design of compounds with potential biological activity, a common strategy is to identify a pharmacophore—the essential structural features required for activity—and incorporate it into the this compound scaffold. The naphthalene ring can serve as a bulky, lipophilic anchor that interacts with hydrophobic pockets in biological targets. The hydrazine or hydrazone moiety can act as a hydrogen bond donor and/or acceptor, or as a chelating group for metal ions that are essential for the function of certain enzymes.

For instance, if the goal is to design a potent antioxidant, one might introduce electron-donating groups on the naphthalene ring to increase the electron density and facilitate the donation of a hydrogen atom or an electron to neutralize free radicals. A study on hydrazone derivatives of naphthalene-1-carbaldehyde found that a derivative of phenylhydrazine exhibited strong antioxidant activity. bohrium.com This suggests that an aryl substituent on the hydrazine moiety can enhance this property.

In the context of designing new materials, such as fluorescent probes or organic light-emitting diode (OLED) components, the focus would be on modulating the electronic and photophysical properties. The extended π-system of the naphthalene ring is a good starting point for creating fluorescent molecules. The emission wavelength and quantum yield can be fine-tuned by introducing substituents that alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The principles of rational design also extend to controlling the chemical reactivity for synthetic purposes. For example, if a specific site on the naphthalene ring needs to be functionalized, blocking groups can be temporarily installed at other reactive positions to direct the reaction to the desired location. Similarly, the reactivity of the hydrazine moiety can be masked or enhanced through the choice of appropriate protecting groups or by converting it to a less reactive derivative like a hydrazone, which can be later hydrolyzed to regenerate the hydrazine.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific chemical property, such as reactivity. researchgate.net These models are powerful tools in computational chemistry and drug discovery for predicting the properties of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

For this compound derivatives, a QSAR model for chemical reactivity would typically involve calculating a set of molecular descriptors for a series of known derivatives and then using statistical methods to find a correlation between these descriptors and an experimentally determined measure of reactivity (e.g., reaction rate constant, equilibrium constant).

The molecular descriptors used in QSAR studies can be categorized into several types:

Electronic descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the HOMO and LUMO. For this compound derivatives, these descriptors would be sensitive to the electronic effects of substituents on the naphthalene ring.

Steric descriptors: These quantify the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters like Taft's Es. These would be important for modeling the influence of bulky substituents on reactivity.

Hydrophobic descriptors: The octanol-water partition coefficient (logP) is the most common descriptor for hydrophobicity, which influences how a molecule distributes between aqueous and non-aqueous phases.

Topological descriptors: These are numerical values derived from the 2D representation of the molecule (the molecular graph) and describe aspects like branching and connectivity.

Once the descriptors are calculated, a mathematical model is built using techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Artificial Neural Networks (ANN). nih.gov For example, a QSAR study on diacyl-hydrazine derivatives used Density Functional Theory (DFT) to calculate quantum chemical descriptors, which were then used to build a predictive model for their biological activity. bohrium.com A similar approach could be applied to model the reactivity of this compound derivatives.

A hypothetical QSAR equation for the reactivity of a this compound derivative might look like:

log(k) = c0 + c1σ + c2Es + c3*logP

where 'k' is the reaction rate constant, 'σ' is a Hammett constant representing the electronic effect of a substituent, 'Es' is a steric parameter, 'logP' is the hydrophobicity, and c0-c3 are coefficients determined by the regression analysis.

The predictive power of a QSAR model is assessed through rigorous validation, typically by using an external set of compounds that were not used in the model development. europa.eu A well-validated QSAR model can be a valuable tool for the in silico screening of virtual libraries of this compound derivatives to identify candidates with desired reactivity profiles, thus accelerating the discovery and development process.

Future Perspectives and Emerging Research Avenues

Innovations in Green and Sustainable Synthetic Routes

The development of environmentally benign chemical processes is a paramount goal in modern chemistry. For Naphthalen-1-ylmethyl-hydrazine and its derivatives, research is pivoting away from traditional methods towards greener alternatives that offer higher efficiency, reduced waste, and safer conditions.

Key innovations include:

Microwave-Assisted Synthesis : A significant advancement is the use of microwave irradiation to synthesize hydrazone derivatives from 1-naphthaldehyde (B104281) and hydrazine (B178648). bohrium.com This method drastically cuts reaction times from several hours under conventional reflux to less than ten minutes. bohrium.com

Phase Transfer Catalysis (PTC) : While demonstrated for the isomeric Naphthalen-2-ylmethyl-hydrazine, the principles of PTC are highly applicable. This technique employs a catalyst, such as tetra-n-butylammonium bromide, to facilitate reactions between reactants in a biphasic system (e.g., toluene/water). It allows for high conversion rates at ambient temperatures, minimizing energy consumption.

Safer Precursor Synthesis : A major step in green chemistry involves replacing hazardous starting materials. Traditional synthesis of the precursor 1-naphthylhydrazine (B1581546) often starts from 1-naphthylamine (B1663977), a known carcinogen, and involves a diazotization-reduction pathway. google.com A greener patented alternative involves a one-step reaction between 1-naphthol (B170400) and hydrazine hydrate (B1144303), which avoids the toxic precursor and complex, low-temperature operations, resulting in a higher yield and no significant environmental pollution. google.com

Photocatalysis : Naphthalene (B1677914) derivatives are being explored as powerful agents in photochemical reactions. rsc.org For instance, naphthalene monoimide has been shown to be an effective photocatalyst for dehydrogenation reactions under aerobic conditions at room temperature, rivaling many transition-metal-catalyzed methods that require high heat. rsc.org This points to a future where light-driven, sustainable reactions could be developed for synthesizing or modifying this compound.

Table 1: Comparison of Synthetic Routes

Feature Conventional Method (e.g., Reflux) Green Innovation (e.g., Microwave)
Reaction Time 3–5 hours <10 minutes bohrium.com
Energy Input High (sustained heating) Low (short bursts of energy)
Solvent Use Often requires large volumes Can be performed with less solvent

| Precursor Hazard | May use carcinogenic precursors like 1-naphthylamine google.com | Focus on safer alternatives like 1-naphthol google.com |

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond improving existing synthetic routes, researchers are exploring entirely new ways to construct and utilize the this compound scaffold.

The primary synthetic pathways include:

Condensation and Reduction : The reaction of 1-naphthaldehyde with hydrazine hydrate or phenylhydrazine (B124118) forms a hydrazone intermediate. bohrium.com This intermediate is then reduced to yield the final hydrazine compound.

Nucleophilic Substitution (SN2) : A direct approach involves the reaction of 1-chloromethylnaphthalene with hydrazine via an SN2 mechanism. A key challenge in this route is controlling the formation of bis-alkylation byproducts, which can be minimized by using a molar excess of hydrazine.

Emerging research is uncovering more intricate reaction possibilities:

Tandem Reactions : The reaction of hydrazine derivatives with complex molecules can lead to unexpected and novel heterocyclic structures. For example, reacting formylchromone (B10848765) with hydrazine hydrate can proceed through a tandem pathway to create novel chromenopyrazole structures instead of a simple ketone. nih.gov This highlights the potential of the hydrazine moiety to participate in complex, multi-step transformations in a single pot.

Advanced Catalytic Systems : Palladium complexes are being investigated for their efficiency in catalyzing C-N bond formation, a crucial step in many hydrazine syntheses. For industrial-scale production, phase transfer catalysts like tetra-n-butylammonium bromide have proven effective in enhancing reaction efficiency in biphasic systems.

Table 2: Reaction Pathways and Catalytic Systems

Pathway Description Catalyst Example
Condensation-Reduction Two-step process involving the formation and subsequent reduction of a hydrazone. Sodium borohydride (B1222165) (reductant)
SN2 Alkylation Direct reaction of a halide (e.g., 1-chloromethylnaphthalene) with hydrazine. None (direct reaction)
Phase Transfer Catalysis Utilizes a catalyst to transfer a reactant across the interface of two immiscible phases. Tetra-n-butylammonium bromide

| Tandem Reaction | A sequence of intramolecular reactions where the subsequent reaction occurs only after the previous one is complete. nih.gov | Reaction conditions (e.g., solvent, temperature) nih.gov |

Synergistic Integration of Experimental and Computational Approaches

The partnership between laboratory experiments and computational modeling is accelerating the understanding of complex molecules like this compound. While specific computational studies on this exact molecule are not widely published, the methodologies are well-established.

Predicting Molecular Properties : Computational chemistry can predict key physicochemical properties before a molecule is even synthesized. lookchem.com Parameters like LogP (lipophilicity), Polar Surface Area (PSA), and hydrogen bonding capabilities can be calculated to estimate a compound's behavior in various environments. lookchem.com

Elucidating Reaction Mechanisms : Theoretical models can map out the energetic landscape of a reaction, identifying the most likely pathway and the structure of unstable intermediates. This is valuable for understanding complex tandem reactions or optimizing conditions to avoid byproducts in SN2 reactions. nih.gov

Interpreting Spectroscopic Data : Computational tools can simulate spectroscopic outputs (e.g., ¹H/¹³C NMR, IR). This helps researchers confirm the structure of their synthesized compounds by matching experimental data with predicted values, which is crucial for characterizing the hydrazine linkage and aromatic regions.

Understanding Intermolecular Interactions : As seen in related crystal structures, non-covalent interactions like hydrogen bonds play a critical role in the supramolecular assembly. nih.gov Computational models can quantify these forces, explaining crystal packing and the stability of proposed material structures.

Table 3: Experimental vs. Computational Synergy

Area Experimental Approach Computational Contribution
Structure Confirmation X-ray crystallography, NMR, IR spectroscopy. Prediction of spectroscopic shifts and simulation of crystal packing. nih.gov
Reaction Optimization Trial-and-error adjustment of conditions. Calculation of transition states and reaction energy profiles to guide optimization.

| Property Analysis | Physical measurement of solubility, stability, etc. | Calculation of properties like LogP and PSA to predict behavior. lookchem.com |

Advanced Materials and Chemical Sensing Technologies

The unique structure of this compound makes it a promising building block for advanced materials, particularly in the field of chemical sensing. The core principle relies on creating derivatives, typically hydrazones, which can act as chemosensors.

The mechanism involves three key components:

Fluorophore : The naphthalene ring is inherently fluorescent, meaning it emits light after absorbing it.

Binding Site : The hydrazine or hydrazone moiety (-C=N-NH-) is an excellent ligand that can selectively bind to specific analytes, such as metal ions or anions.

Signaling Mechanism : Upon binding the target analyte, the electronic properties of the molecule change. This change perturbs the fluorescence of the naphthalene unit, causing it to be quenched (turned off) or enhanced (brightened). This observable change in fluorescence signals the presence of the analyte.

Aroylhydrazone-based materials derived from similar structures have already been synthesized and studied, confirming the potential of this molecular design. nih.gov The versatility of the hydrazine group allows for the creation of a wide array of sensors by simply reacting it with different aldehydes or ketones to tune the binding site for various targets.

Table 4: Potential Chemical Sensing Applications

Component Function Example Mechanism
Naphthalene Unit Emits fluorescent signal Serves as the light-up "reporter"
Hydrazone Group Binds to target analyte Chelation with a metal ion
Analyte Substance to be detected Heavy metal cations (e.g., Cu²⁺, Hg²⁺), specific anions

| Output Signal | Change in fluorescence | Fluorescence quenching upon ion binding |

Role in Bio-inspired Chemical Systems (Mechanistic Aspects)

The study of this compound can provide insights into bio-inspired chemical processes, particularly those involving redox reactions and enzyme inhibition.

Antioxidant Activity : Hydrazone derivatives of 1-naphthaldehyde have demonstrated potent antioxidant activity. bohrium.com The mechanism is bio-inspired, mimicking the function of natural radical scavengers. The -NH group of the hydrazine moiety can donate a hydrogen atom to neutralize a damaging free radical. The resulting radical on the sensor molecule is stabilized by resonance across the entire conjugated system, including the naphthalene rings, preventing it from causing further damage. bohrium.com

Enzyme Inhibition Mimicry : Hydrazine and its derivatives are known inhibitors of various enzymes, often by reacting with essential cofactors. The mechanistic basis of this inhibition can inspire the design of targeted therapeutic agents. The this compound structure could be tailored to fit the active site of a specific enzyme, where the reactive hydrazine group could then form a covalent bond with a key residue or cofactor, leading to irreversible inhibition.

Table 5: Bio-inspired Mechanistic Roles

Role Mechanistic Aspect Biological Parallel
Antioxidant Hydrogen atom donation from the -NH group to scavenge free radicals. bohrium.com Mimics the action of natural antioxidants like Vitamin E.
Radical Stabilization Delocalization of the resulting radical across the naphthalene ring system. bohrium.com Common feature in stable biological radicals.

| Enzyme Inhibition | The hydrazine moiety can act as a nucleophile, potentially reacting with enzyme cofactors. | Mimics the action of mechanism-based enzyme inactivators. |

Q & A

Q. What are the key synthetic steps for preparing Naphthalen-1-ylmethyl-hydrazine derivatives?

  • Methodological Answer : The synthesis typically involves: (i) Esterification : Reacting naphthalen-1-yl acetic acid with ethanol and sulfuric acid to form ethyl esters. (ii) Hydrazide Formation : Refluxing the ester with hydrazine hydrate to yield acid hydrazides. (iii) Condensation : Reacting hydrazides with aromatic aldehydes or acetophenones to form hydrazone derivatives. Key intermediates and final products are characterized via melting points, 1^1H NMR (e.g., NH signals at δ 10.65–11.97 ppm), and IR spectroscopy (C=O stretches at ~1650–1700 cm1^{-1}) .

Q. How are spectroscopic techniques used to validate the structural integrity of these compounds?

  • Methodological Answer :
  • 1^1H NMR :
  • NH protons appear as singlets (δ 10.65–11.97 ppm).
  • Aromatic protons show multiplet signals (δ 7.0–9.0 ppm).
  • Substituent effects (e.g., electron-withdrawing NO2_2 groups deshield NH protons) aid in confirming regiochemistry .
  • IR Spectroscopy :
  • C=O stretches (~1650–1700 cm^{-1) confirm hydrazone formation.
  • N-H stretches (~3200–3300 cm1^{-1}) validate hydrazide intermediates .

Advanced Research Questions

Q. How can QSAR models guide the optimization of antimicrobial activity in these derivatives?

  • Methodological Answer :
  • Descriptor Selection : Use electronic parameters (e.g., Hammett σ constants) and steric effects of substituents (e.g., -OCH3_3, -NO2_2) to correlate with bioactivity.
  • Regression Analysis : Employ partial least squares (PLS) to model activity against microbial strains, identifying critical substituent positions for potency enhancement .

Q. What proteomics approaches reveal hepatotoxicity mechanisms of hydrazine derivatives?

  • Methodological Answer :
  • 2D DIGE and Multivariate Analysis :
  • Resolve liver protein extracts from hydrazine-treated rats.
  • Apply principal component analysis (PCA) to cluster dose/time-dependent protein expression changes.
  • Partial least squares regression (PLSR) identifies biomarkers (e.g., proteins regulating lipid metabolism and Ca2+^{2+} homeostasis) .

Q. How do computational methods elucidate hydrazine-mediated reaction mechanisms?

  • Methodological Answer :
  • Density Functional Theory (DFT) :
  • Simulate hydrazine reduction of graphene oxide (GO) epoxide groups.
  • Analyze activation barriers and thermodynamic favorability for deoxygenation pathways.
  • Identify edge vs. interior aromatic domain reactivity differences in GO .

Q. How should researchers address contradictions in spectral data or biological activity results?

  • Methodological Answer :
  • Cross-Validation : Replicate synthesis and characterization (e.g., compare NMR/IR across labs).
  • Data Triangulation : Combine spectral data with computational modeling (e.g., DFT) to resolve ambiguities in regiochemistry.
  • Biological Reproducibility : Test derivatives under standardized MIC assays to isolate substituent-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.